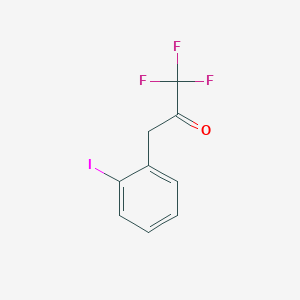

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone

Description

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated aromatic ketone featuring a trifluoromethyl group and a 2-iodophenyl substituent. The iodine atom in the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Properties

IUPAC Name |

1,1,1-trifluoro-3-(2-iodophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPSEKBWTADVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645251 | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-65-0 | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone typically involves the iodination of a suitable precursor followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 2-iodophenylboronic acid with trifluoroacetone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Substitution: Products such as 3-(2-Azidophenyl)-1,1,1-trifluoro-2-propanone or 3-(2-Thiocyanatophenyl)-1,1,1-trifluoro-2-propanone.

Oxidation: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol or 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanal.

Reduction: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol.

Scientific Research Applications

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems, providing insights into their mechanisms of action.

Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, influencing their structure and function. Additionally, the trifluoromethyl ketone group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Trifluoropropanones

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4)

- Molecular Formula : C₁₅H₁₁F₃O

- Molecular Weight : 264.24 g/mol

- Key Properties: Higher lipophilicity (XLogP3 = 4.3) due to the biphenyl group .

- Comparison: The biphenyl group increases steric bulk and π-conjugation compared to the 2-iodophenyl substituent.

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol .

- Key Properties :

- Methyl group is electron-donating, reducing ketone electrophilicity.

- Lower melting point (liquid at room temperature) compared to iodophenyl derivatives.

- Comparison :

- Less reactive in nucleophilic additions due to reduced electrophilicity.

- Methyl substituent simplifies synthesis but limits functionalization opportunities.

3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone (4-Cl-PTTFP)

Heterocyclic and Thioether Trifluoropropanones

3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone

- Key Properties :

- Comparison :

- Heterocyclic systems enable coordination with metal catalysts, unlike the iodophenyl derivative.

- Less amenable to further substitution due to ring stability.

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

Ferrocene and Amino-Substituted Derivatives

1-Ferrocenyl-3-((2-iodophenyl)amino)propan-1-one (3a)

- Molecular Formula: C₁₉H₁₈FeINO

- Key Properties: Melting point: 162°C; Yield: 62% .

- Comparison: Amino group increases nucleophilicity, altering reactivity compared to the trifluoroketone. Complex synthesis due to multiple functional groups.

Simple Trifluoromethyl Ketones

1,1,1-Trifluoroacetone (TFA)

Research Implications

- The iodine atom in 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone offers unique advantages in radiopharmaceuticals and cross-coupling reactions, distinguishing it from chlorine or methyl analogs.

- Thioether and heterocyclic derivatives (e.g., OTFP, benzothiazolyl compounds) excel in enzyme inhibition but lack versatility for further synthesis.

- Simpler analogs like TFA remain critical for large-scale industrial processes but lack structural complexity for advanced applications.

Biological Activity

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is a chemical compound characterized by its unique trifluoromethyl and iodophenyl functional groups. These structural features enhance its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3IO, with a molecular weight of approximately 314.04 g/mol. The trifluoromethyl group increases lipophilicity, while the iodophenyl group allows for various non-covalent interactions that influence biological activity .

The mechanism of action for this compound involves:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes.

- Non-Covalent Interactions : The iodophenyl group can engage in halogen bonding and other interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Biochemical Probes

The compound is being investigated as a biochemical probe due to its ability to interact selectively with certain proteins and cellular pathways. Its unique functional groups allow it to serve as a tool for studying biological systems and disease mechanisms .

Study on Apoptosis Induction

A study involving structurally similar compounds demonstrated that certain derivatives could induce apoptosis in cancer cells effectively. For example:

- Compound : Similar to this compound

- Target : Bcl-2/Bcl-xL proteins

- Findings : Induced cleavage of PARP and caspase-3 in tumor tissues at low doses (15 mg/kg), indicating strong apoptosis induction in vivo .

This suggests that this compound may exhibit similar properties worthy of further exploration.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity Potential |

|---|---|---|

| 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | Bromine instead of iodine | Varied anticancer activity |

| 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone | Iodine at different position | Potential biochemical probe |

| This compound | Unique iodine positioning | Investigated for anticancer properties |

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.